N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-propoxybenzamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-propoxybenzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of the oxadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-propoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with propoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours .
Chemical Reactions Analysis
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission. Additionally, it can interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-propoxybenzamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-1,2,3-triazole derivatives: These compounds also exhibit antimicrobial and anticancer activities but differ in their chemical structure and specific biological targets.
5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles: These compounds share similar pharmacophores and exhibit substrate-selective inhibition of certain enzymes, but their overall efficacy and specificity may vary.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-12-25-16-7-5-4-6-15(16)17(23)20-19-21-18(26-22-19)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
InChI Key |
FGDGDRPCIUJSEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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